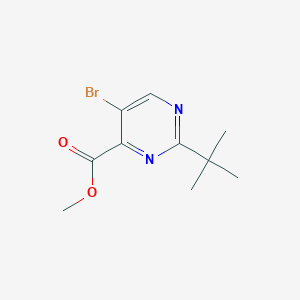
5-(Benzyloxy)-2-chloro-3-methylpyridine
概要
説明
5-(Benzyloxy)-2-chloro-3-methylpyridine: is an organic compound that belongs to the class of pyridines It is characterized by the presence of a benzyloxy group at the 5-position, a chlorine atom at the 2-position, and a methyl group at the 3-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-2-chloro-3-methylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-3-methylpyridine and benzyl alcohol.
Reaction Conditions: The benzyloxy group is introduced via a nucleophilic substitution reaction. This involves the reaction of 2-chloro-3-methylpyridine with benzyl alcohol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form the corresponding benzaldehyde derivative.
Reduction: The chlorine atom can be reduced to form the corresponding 2-methyl-3-pyridyl derivative.
Substitution: The chlorine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide (NaN3), sodium thiolate (NaSR), or sodium alkoxide (NaOR) in polar aprotic solvents.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: 2-Methyl-3-pyridyl derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology:
Biological Probes: Used in the development of fluorescent probes for biological imaging.
Medicine:
Drug Development: Potential use as a scaffold for the development of new pharmaceuticals.
Industry:
Material Science: Used in the synthesis of novel materials with specific properties.
作用機序
The mechanism of action of 5-(Benzyloxy)-2-chloro-3-methylpyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The benzyloxy group can enhance the compound’s ability to cross cell membranes, while the chlorine and methyl groups can influence its binding affinity and selectivity.
類似化合物との比較
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
- 5-(Benzyloxy)-2-hydroxybenzaldehyde
- 5-(Benzyloxy)-2-methylpyridine
Comparison:
- 4-(Benzyloxy)-2-hydroxybenzaldehyde and 5-(Benzyloxy)-2-hydroxybenzaldehyde have similar benzyloxy groups but differ in the position of the hydroxyl group, which can significantly affect their chemical reactivity and biological activity.
- 5-(Benzyloxy)-2-methylpyridine lacks the chlorine atom, which can alter its chemical properties and potential applications.
Uniqueness: The presence of both the chlorine and methyl groups in 5-(Benzyloxy)-2-chloro-3-methylpyridine makes it unique compared to its analogs, providing distinct reactivity and potential for diverse applications.
特性
IUPAC Name |
2-chloro-3-methyl-5-phenylmethoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-10-7-12(8-15-13(10)14)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCSDUWQGWXVBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-(2-Chlorophenyl)-6-(3-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3282150.png)
![3-(2-Chlorophenyl)-6-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3282158.png)
![6-Bromo-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3282163.png)




